molecular formula C17H16Cl2N2O3 B4650834 N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide

N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4650834
M. Wt: 367.2 g/mol
InChI Key: SGLOWLNCGFBPLX-ZSOIEALJSA-N
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Description

N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.

    Condensation Reaction: The dichlorophenyl intermediate is then subjected to a condensation reaction with a suitable furan derivative under controlled conditions.

    Amidation: The final step involves the amidation of the resulting product with an appropriate amine, such as isopropylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl moiety but lacks the furan and carboxamide groups.

    Furan-2-carboxamide: Contains the furan and carboxamide groups but lacks the dichlorophenyl moiety.

Uniqueness

N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-10(2)20-16(22)14(21-17(23)15-4-3-7-24-15)8-11-5-6-12(18)9-13(11)19/h3-10H,1-2H3,(H,20,22)(H,21,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLOWLNCGFBPLX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide
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N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide
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N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide
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N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide
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N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
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N-[(Z)-1-(2,4-dichlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]furan-2-carboxamide

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